molecular formula C11H23ClN2O2 B2508731 tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate;hydrochloride CAS No. 1609403-03-3

tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate;hydrochloride

Cat. No.: B2508731
CAS No.: 1609403-03-3
M. Wt: 250.77
InChI Key: BJRKUDHNJGUHRE-RJUBDTSPSA-N
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Description

Properties

IUPAC Name

tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRKUDHNJGUHRE-OULXEKPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-03-3
Record name 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate typically involves the protection of the amino group and the introduction of the tert-butyl group. One common method involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Biological Activities

The biological activities of tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate; hydrochloride can be categorized into several key areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as a new antibiotic candidate.

Anticancer Potential

Studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases, which are critical in the apoptotic pathway, suggesting its potential use in cancer therapy.

Neuroprotective Effects

Preliminary findings suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by reducing oxidative stress in neuronal cells.

Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate; hydrochloride, researchers treated various cancer cell lines with the compound. Results indicated a significant reduction in cell viability with IC50 values demonstrating potent inhibitory effects on cancer proliferation. The mechanism was linked to the induction of apoptosis via caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

Compound 1 : (3R,4R)-rel-tert-Butyl 4-Amino-3-hydroxypiperidine-1-carboxylate
  • CAS : 443955-98-4
  • Key Differences: Substituents: Hydroxyl group at position 3 instead of methyl. Stereochemistry: (3R,4R) vs. (3S,4R). Properties: Enhanced polarity due to the hydroxyl group, improving aqueous solubility but reducing membrane permeability compared to the target compound. Applications: Suitable for targets requiring hydrogen-bond donors.
Compound 2 : tert-Butyl 4-(2-Amino-1-hydroxyethyl)piperidine-1-carboxylate
  • CAS : 301221-57-8
  • Key Differences: Substituents: Extended side chain (2-amino-1-hydroxyethyl) at position 4. Applications: Used in peptide mimetics and GPCR-targeted drugs.
Compound 3 : (3S,4R)-tert-Butyl 4-Amino-3-methoxypiperidine-1-carboxylate
  • CAS : 1171125-92-0
  • Key Differences :
    • Substituents : Methoxy group at position 3 instead of methyl.
    • Properties : Reduced steric hindrance compared to methyl; methoxy enhances metabolic stability.
    • Applications : Preferred in CNS drugs due to improved blood-brain barrier penetration.

Pyrrolidine-Based Analogs

Compound 4 : (3R,4R)-tert-Butyl 3-Amino-4-methylpyrrolidine-1-carboxylate
  • CAS : 1207852-59-2
  • Key Differences :
    • Ring Size : Five-membered pyrrolidine vs. six-membered piperidine.
    • Stereochemistry : (3R,4R) in a smaller, more rigid ring.
    • Properties : Higher ring strain but improved conformational control.
    • Applications : Used in macrocyclic drug candidates.

Stereoisomers and Derivatives

Compound 5 : (3R,4S)-4-Amino-3-methylpiperidine-1-carboxylate Hydrochloride
  • Key Differences :
    • Stereochemistry : (3R,4S) vs. (3S,4R).
    • Properties : Altered 3D conformation affects binding to chiral targets (e.g., enzymes).
    • Applications : Critical for structure-activity relationship (SAR) studies .

Comparative Data Table

Compound Name CAS Number Ring Size Substituents (Position) Stereochemistry Key Properties Applications
Target Compound 1290191-72-8 Piperidine 4-amino, 3-methyl (1-Boc) (3S,4R) Hydrophobic tert-butyl; HCl salt Protease inhibitors
(3R,4R)-rel-4-Amino-3-hydroxy 443955-98-4 Piperidine 4-amino, 3-hydroxy (1-Boc) (3R,4R) Polar hydroxyl; improved solubility Hydrogen-bonding targets
4-(2-Amino-1-hydroxyethyl) 301221-57-8 Piperidine 4-(2-amino-1-hydroxyethyl) Not specified Extended side chain; H-bonding GPCR modulators
(3S,4R)-4-Amino-3-methoxy 1171125-92-0 Piperidine 4-amino, 3-methoxy (1-Boc) (3S,4R) Methoxy enhances metabolic stability CNS drugs
(3R,4R)-3-Amino-4-methylpyrrolidine 1207852-59-2 Pyrrolidine 3-amino, 4-methyl (1-Boc) (3R,4R) Smaller ring; conformational control Macrocyclic synthesis

Biological Activity

Tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial properties, neuroprotective effects, and potential applications in cancer therapy.

  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.31 g/mol
  • CAS Number : 1290191-72-8

Biological Activity Overview

The biological activities of tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate; hydrochloride can be categorized into several key areas:

1. Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against various Gram-positive bacteria, including drug-resistant strains. For example:

  • Activity Against MRSA and VRE : The compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL) . This activity is comparable to that of last-resort antibiotics like vancomycin and linezolid.
Bacterial StrainMIC (μg/mL)Resistance Type
MRSA0.78Methicillin
VREfm1.56Vancomycin
S. epidermidis3.125Linezolid-resistant

2. Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of Alzheimer's disease:

  • Inhibition of Amyloid Beta Aggregation : Research indicates that it can inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's pathology. In vitro studies revealed that the compound enhanced cell viability in astrocytes exposed to amyloid beta, suggesting a protective effect against neurotoxicity .
Treatment ConditionCell Viability (%)
Control100
Aβ alone43.78
Aβ + Compound62.98

3. Potential in Cancer Therapy

The compound has been investigated for its cytotoxic effects on cancer cells:

  • Cytotoxicity in Tumor Models : In studies involving FaDu hypopharyngeal tumor cells, the compound exhibited cytotoxicity and induced apoptosis more effectively than some reference drugs like bleomycin . This suggests a potential role in cancer treatment strategies.

Case Studies

Several case studies have explored the biological activity of tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate; hydrochloride:

  • Case Study 1 : A study examining its effects on MRSA infections found that treatment with the compound significantly reduced bacterial load in infected tissue samples compared to untreated controls.
  • Case Study 2 : In a model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation in transgenic mice.

Q & A

Q. What are the key synthetic pathways for preparing tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate hydrochloride, and how do protecting groups influence yield and stereochemical control?

  • Methodological Answer : The synthesis typically involves chiral resolution of piperidine precursors and protection of the amino group. For example:

Boc Protection : Introduce the tert-butyloxycarbonyl (Boc) group using Boc-Cl under basic conditions to stabilize the piperidine nitrogen during subsequent reactions .

Chiral Substrate Assembly : Use enantiomerically pure starting materials (e.g., (3S,4R)-4-amino-3-methylpiperidine) to ensure stereochemical fidelity.

Hydrochloride Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

  • Critical Factors :
  • Temperature control (<0°C for Boc protection to minimize racemization).
  • Solvent selection (e.g., THF for anhydrous conditions ).
  • Table 1 : Representative Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
Boc ProtectionBoc-Cl, Et3_3N, THF, 0°C85–90>95%
Hydrochloride FormationHCl (g), EtOH, RT95>99%

Q. How is the stereochemistry and molecular structure of this compound validated experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • NMR Spectroscopy : Analyze 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., JJ-values for axial/equatorial protons in the piperidine ring) .
  • Polarimetry : Confirm enantiomeric excess ([α]D_D) using chiral stationary phases in HPLC .

Q. What purification strategies are optimal for isolating the hydrochloride salt with high enantiomeric purity?

  • Methodological Answer :
  • Crystallization : Use solvent mixtures (e.g., ethanol/diethyl ether) to induce selective precipitation of the hydrochloride salt .
  • Flash Chromatography : Employ silica gel columns with gradients of ethyl acetate/hexane (e.g., 5:1 → 10:1) for intermediates .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using asymmetric catalysis?

  • Methodological Answer :
  • Chiral Auxiliaries : Utilize (3S,4R)-configured substrates with Evans oxazolidinones to direct stereochemistry during piperidine ring formation .
  • Catalytic Asymmetric Hydrogenation : Apply Ru-BINAP catalysts for reductive amination of ketone precursors (e.g., 3-methylpiperidinone) .
  • Kinetic Resolution : Use lipases (e.g., CAL-B) to hydrolyze undesired enantiomers in racemic mixtures .

Q. What advanced analytical techniques resolve discrepancies in reported stereochemical assignments?

  • Methodological Answer :
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm absolute configuration .
  • Residual Dipolar Couplings (RDCs) : Analyze anisotropic NMR data in chiral liquid crystals for 3D structural validation .
  • Single-Crystal XRD with TWIN Laws : Resolve twinning artifacts in crystallographic data using SHELXD .

Q. How does computational modeling (e.g., DFT, MD) predict the compound's interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina with AMBER force fields. Focus on hydrogen bonding between the amino group and catalytic residues .
  • Molecular Dynamics (MD) : Assess conformational stability of the piperidine ring in aqueous vs. lipid bilayer environments (NAMD simulations) .
  • QM/MM Calculations : Evaluate transition states for potential metabolic oxidation at the methyl group (Gaussian 16) .

Q. What mechanistic insights explain its activity in enzyme inhibition assays (e.g., kinase or protease studies)?

  • Methodological Answer :
  • Kinetic Analysis : Determine KiK_i values via Lineweaver-Burk plots under varied substrate concentrations.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm entropy-driven interactions .
  • Site-Directed Mutagenesis : Identify critical residues (e.g., Asp/Glu in active sites) through alanine scanning .

Q. How do researchers address contradictions in synthetic yield data across literature reports?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent, catalyst loading) .
  • In Situ Monitoring : Track reaction progress via Raman spectroscopy to identify side reactions (e.g., Boc deprotection) .
  • Interlaboratory Validation : Reproduce key steps (e.g., hydrochloride salt formation) using standardized protocols .

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